N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide
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Overview
Description
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide is a complex organic compound with a unique structure that includes an ethyl group, a methylphenyl group, and an oxophthalazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with hydrazine to form 4-methylphenylhydrazine. This intermediate is then reacted with phthalic anhydride to form the oxophthalazinyl ring. The final step involves the reaction of this intermediate with N-ethylpropanamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxophthalazinyl ring to a more reduced form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide
- N-ethyl-N-(3-methylphenyl)-3-phenylpropanamide
Uniqueness
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide is unique due to its specific structural features, including the oxophthalazinyl ring and the combination of ethyl and methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
843618-14-4 |
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Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C20H21N3O2/c1-3-21-18(24)12-13-23-20(25)17-7-5-4-6-16(17)19(22-23)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
InChI Key |
RVXFVBGNYVYCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C |
solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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